molecular formula C12H19NO2 B1444044 3-Amino-1-(4-isopropoxyphenyl)propan-1-ol CAS No. 1312140-47-8

3-Amino-1-(4-isopropoxyphenyl)propan-1-ol

Cat. No. B1444044
CAS RN: 1312140-47-8
M. Wt: 209.28 g/mol
InChI Key: DRHIMPKCYKDBFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(4-isopropoxyphenyl)propan-1-ol, also known as IPA-3, is a compound with the empirical formula C12H19NO . It is a selective inhibitor of Pak1, a protein kinase involved in regulating cellular processes like proliferation, differentiation, and apoptosis. Pak-1 is also known to be overexpressed in several cancers, including breast, prostate, and colon cancer.


Molecular Structure Analysis

The molecular weight of 3-Amino-1-(4-isopropoxyphenyl)propan-1-ol is 193.29 . The SMILES string representation is NC(CCO)C(C=C1)=CC=C1C(C)C .

Scientific Research Applications

Enantioselective Synthesis

3-Amino-1-(4-isopropoxyphenyl)propan-1-ol: is used in the enantioselective synthesis of drug-like molecules. Transaminases offer an environmentally friendly method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives from prochiral ketones . This compound can serve as a chiral amine building block for the synthesis of active pharmaceutical ingredients, which are crucial in the treatment of various diseases.

Cognitive Function Improvement

Derivatives of this compound have been reported to improve cognitive function in patients with multiple sclerosis . The compound’s ability to cross the blood-brain barrier makes it a valuable candidate for the development of neuroprotective drugs.

PDK1 Inhibition

A library of compounds including 3-Amino-1-(4-isopropoxyphenyl)propan-1-ol derivatives has been designed to selectively inhibit PDK1, a kinase involved in cancer progression . These inhibitors have shown promise in in silico, in vitro, and in vivo assays, indicating therapeutic potential in cancer treatment.

Biocatalysis

The compound is a key intermediate in biocatalytic processes. It can be used in transaminase-mediated asymmetric synthesis, which is a significant method for producing chiral amines required in various pharmaceutical applications .

Chemical Research and Development

As a research chemical, 3-Amino-1-(4-isopropoxyphenyl)propan-1-ol is provided to early discovery researchers for the development of new chemical entities. Its role in the synthesis of novel compounds is critical for expanding the boundaries of medicinal chemistry .

properties

IUPAC Name

3-amino-1-(4-propan-2-yloxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-9(2)15-11-5-3-10(4-6-11)12(14)7-8-13/h3-6,9,12,14H,7-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHIMPKCYKDBFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1-(4-isopropoxyphenyl)propan-1-ol
Reactant of Route 2
Reactant of Route 2
3-Amino-1-(4-isopropoxyphenyl)propan-1-ol
Reactant of Route 3
Reactant of Route 3
3-Amino-1-(4-isopropoxyphenyl)propan-1-ol
Reactant of Route 4
Reactant of Route 4
3-Amino-1-(4-isopropoxyphenyl)propan-1-ol
Reactant of Route 5
Reactant of Route 5
3-Amino-1-(4-isopropoxyphenyl)propan-1-ol
Reactant of Route 6
Reactant of Route 6
3-Amino-1-(4-isopropoxyphenyl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.